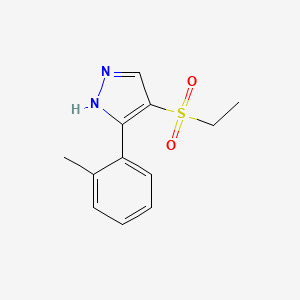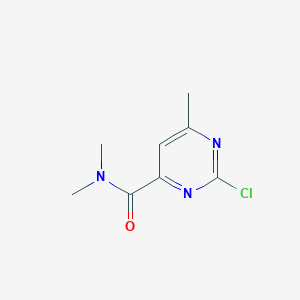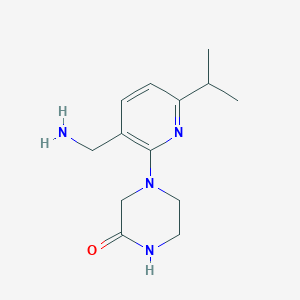
4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with an ethylsulfonyl group at the 4-position and an o-tolyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using an appropriate boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
4-(エチルスルホニル)-3-(o-トリル)-1H-ピラゾールの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体の阻害剤として作用し、水素結合、疎水性相互作用、ファンデルワールス力を通じて分子標的に相互作用することができます。関与する正確な経路は、生物学的コンテキストと特定の標的に依存します。
6. 類似化合物の比較
類似化合物
4-(メチルスルホニル)-3-(o-トリル)-1H-ピラゾール: エチルスルホニル基ではなくメチルスルホニル基を持つ類似の構造。
4-(エチルスルホニル)-3-(p-トリル)-1H-ピラゾール: o-トリル基ではなくp-トリル基を持つ類似の構造。
4-(エチルスルホニル)-3-フェニル-1H-ピラゾール: o-トリル基ではなくフェニル基を持つ類似の構造。
独自性
4-(エチルスルホニル)-3-(o-トリル)-1H-ピラゾールは、ピラゾール環上の置換基の特定の組み合わせにより、化学反応性と生物活性に影響を与える可能性があり、ユニークです。エチルスルホニル基とo-トリル基の両方の存在により、異なる立体および電子特性を提供し、さまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole: Similar structure but with a p-tolyl group instead of an o-tolyl group.
4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the ethylsulfonyl and o-tolyl groups can provide distinct steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
4-ethylsulfonyl-5-(2-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17(15,16)11-8-13-14-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,13,14) |
InChIキー |
BGUBQVGGSJXESO-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)

![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)


![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11789581.png)


![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)

